Intermediate Lipophilicity (XLogP3-AA = 1.9) Balances Membrane Permeability Against Aqueous Solubility Relative to In-Class Analogs
The target compound exhibits a computed XLogP3-AA of 1.9, positioning it between the more polar unsubstituted 2,3-dihydrobenzofuran-7-ol (XLogP3-AA = 1.6) and the more lipophilic 5-ethyl analog (XLogP3-AA = 2.4) and 2,2-dimethyl analog (XLogP3-AA = 2.1) [1]. This intermediate lipophilicity is consistent with the established 'goldilocks' range for oral drug-like molecules (LogP 1–3), suggesting a favorable balance of passive membrane permeability and aqueous solubility that neither the unsubstituted (potentially overly polar) nor the 5-ethyl/2,2-dimethyl analogs (potentially overly lipophilic) may achieve [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 |
| Comparator Or Baseline | 2,3-Dihydrobenzofuran-7-ol (unsubstituted): XLogP3-AA = 1.6; 5-Ethyl-2,3-dihydrobenzofuran-7-ol: XLogP3-AA = 2.4; 2,2-Dimethyl-2,3-dihydrobenzofuran-7-ol: XLogP3-AA = 2.1 |
| Quantified Difference | ΔXLogP3-AA = +0.3 vs. unsubstituted; ΔXLogP3-AA = −0.5 vs. 5-ethyl; ΔXLogP3-AA = −0.2 vs. 2,2-dimethyl |
| Conditions | Computed by XLogP3 3.0 algorithm; data sourced from PubChem (release 2024.11.20 for target; 2025.04.14 for comparators) |
Why This Matters
For procurement decisions in drug discovery programs, the intermediate LogP of the 5-methyl derivative may reduce the need for downstream structural optimization to correct permeability or solubility deficits, potentially shortening lead optimization timelines compared to analogs at the lipophilicity extremes.
- [1] PubChem Compound Summaries: CID 45082901 (target, XLogP3-AA 1.9), CID 22013374 (unsubstituted, XLogP3-AA 1.6), CID 84651862 (5-ethyl, XLogP3-AA 2.4), CID 15278 (2,2-dimethyl, XLogP3-AA 2.1). NCBI. Accessed 2026-05-10. View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. DOI: 10.1016/S0169-409X(00)00129-0. (Context: LogP 1–3 as drug-like range.) View Source
